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Cy5-Huwentoxin-IV

Cat. No.: B1573967
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Description

Origin and Isolation of Huwentoxin-IV (HwTx-IV) from Haplopelma schmidti Venom

Huwentoxin-IV (HwTx-IV) is a neurotoxic peptide originally isolated from the venom of the Chinese bird spider, Haplopelma schmidti. smartox-biotech.comsmartox-biotech.com This spider species was previously known by other names, including Haplopelma huwenum, Ornithoctonus huwena, and Selenocosmia huwena. wikipedia.org The venom of H. schmidti is a complex mixture of numerous neurotoxins that serve to paralyze the spider's prey. wikipedia.org To date, at least 14 peptide components from this venom have been isolated and characterized for their effects on ion channels. wikipedia.org

The isolation of HwTx-IV and other huwentoxins from the crude venom typically involves a multi-step process. Initially, the venom is fractionated using techniques like high-performance liquid chromatography (HPLC). scielo.brrupress.org This process separates the complex venom mixture into its individual components based on their physicochemical properties. rupress.org Further purification steps are then employed to isolate the specific peptide of interest, such as HwTx-IV. rupress.org The molecular weight of HwTx-IV is approximately 4.1 kDa, and it consists of 35 amino acid residues. smartox-biotech.comscielo.br Its structure is characterized by three disulfide bridges, which contribute to its stability. smartox-biotech.com

The amino acid sequence and structural features of HwTx-IV have been determined through techniques like Edman degradation and mass spectrometry. nih.gov Furthermore, cloning efforts have confirmed the peptide's sequence and revealed that it is initially synthesized as a larger precursor protein containing a signal peptide and a propeptide region, which are later cleaved to produce the mature toxin. nih.govfrontiersin.org

Historical Context of Peptide Toxins as Ion Channel Probes

The use of animal toxins as tools to study physiological processes has a long history. nih.gov Early research in the mid-20th century utilized small molecule toxins from sources like pufferfish and poison arrow frogs, which proved to be highly potent and selective modulators of ion channels. nih.gov These molecules, such as tetrodotoxin (B1210768), became essential tools in electrophysiological studies. nih.gov

The subsequent advancement of chemical separation techniques enabled the isolation of individual peptides from the complex venoms of hunting animals like spiders, scorpions, snakes, and cone snails. nih.gov These venoms were discovered to be rich sources of peptide toxins that target and modulate the activity of ion channels, which are critical for electrical signaling in nerve and muscle cells. nih.govnih.gov

Peptide toxins offered several advantages as research tools. They are often highly potent and exhibit exquisite selectivity for specific ion channel subtypes. nih.govnih.gov Many of these peptides possess a stable, disulfide-knotted structure, making them robust molecules for experimental use. nih.gov Over the past few decades, a vast library of peptide toxins has been identified, each with unique properties, making them invaluable for dissecting the structure and function of ion channels. nih.govnih.gov These toxins have been instrumental in understanding the complex conformational changes that occur during ion channel gating and have helped to map the binding sites for various molecules on the channel proteins. nih.gov

Rationale for Fluorescent Labeling of Peptide Toxins in Molecular Neuroscience and Electrophysiology

The functional insights gained from using peptide toxins as ion channel probes have been further enhanced by the development of fluorescently labeled versions of these molecules. mdpi.comnih.gov Attaching a fluorescent dye, or fluorophore, to a peptide toxin creates a powerful tool for visualizing and tracking the toxin's interaction with its target ion channel in real-time. researchgate.netcreative-peptides.com

Key advantages and applications of fluorescently labeled peptide toxins include:

Visualization of Ion Channel Distribution and Localization: Fluorescently tagged toxins allow researchers to directly observe the location and density of specific ion channel subtypes on the surface of cells and within tissues. mdpi.comnih.gov This has been instrumental in understanding the precise roles of different channels in various physiological processes. For instance, fluorescent derivatives of scorpion toxins have been used to study the localization of potassium channels in the cerebellum. mdpi.comnih.gov

Real-Time Monitoring of Toxin-Channel Interactions: The binding and unbinding of a fluorescent toxin to its target can be monitored using advanced microscopy techniques. creative-peptides.com This provides dynamic information about the kinetics of the interaction and how it might be influenced by various factors.

High-Throughput Screening: Fluorescently labeled toxins can be used in high-throughput screening assays to identify new compounds that modulate ion channel activity. creative-peptides.com Changes in the fluorescence signal can indicate the displacement of the labeled toxin by a potential drug candidate.

Improved Signal-to-Noise Ratio: Modern fluorophores offer high brightness and photostability, leading to a strong signal that is easily distinguishable from background noise. proteogenix.science This sensitivity is crucial for detecting low numbers of ion channels.

Multiplexing Capabilities: By using different colored fluorophores, researchers can simultaneously label and track multiple targets within the same cell or tissue, allowing for the study of complex interactions between different ion channels or proteins. proteogenix.science

The process of fluorescently labeling a peptide toxin requires careful consideration to ensure that the attached fluorophore does not interfere with the toxin's native binding affinity and selectivity. mdpi.comgyrosproteintechnologies.com Site-specific labeling techniques are often employed to attach the dye to a region of the peptide that is not critical for its interaction with the ion channel. nih.govacs.org When designed and validated correctly, fluorescently labeled toxins like Cy5-Huwentoxin-IV serve as indispensable tools in molecular neuroscience and electrophysiology, providing unprecedented insights into the dynamic world of ion channels. smartox-biotech.comsmartox-biotech.com

Properties

Appearance

dark lyophilized solidPurity rate: > 95 %AA sequence: Glu-Cys2-Leu-Glu-Ile-Phe-Lys-Ala-Cys9-Asn-Pro-Ser-Asn-Asp-Gln-Cys16-Cys17-Lys-Ser-Ser-Lys-Leu-Val-Cys24-Ser-Arg-Lys-Thr-Arg-Trp-Cys31-Lys-Tyr-Gln-Ile-NH2Disulfide bonds: Cys2-Cys17, Cys9-Cys24 and Cys16-Cys31Length (aa): 35

Origin of Product

United States

Synthesis and Characterization of Cy5 Huwentoxin Iv Conjugates

Strategies for Site-Specific Cy5 Conjugation to Huwentoxin-IV

Site-specific conjugation is crucial for preserving the biological activity of Huwentoxin-IV, a 35-amino acid peptide with a complex, disulfide-rich structure. frontiersin.orgnih.gov The goal is to attach the Cy5 fluorophore to a specific site on the peptide that does not interfere with its binding to the target ion channel. sb-peptide.com Several strategies have been employed to achieve this, primarily focusing on the N-terminus, C-terminus, and specific amino acid residues like lysine (B10760008). plos.orgresearchgate.netsb-peptide.comsmartox-biotech.combiorxiv.org

N-terminal Conjugation Approaches

The N-terminal amine group of a peptide is a common target for labeling due to its unique pKa value compared to the ε-amino group of lysine residues, allowing for selective modification under specific pH conditions. mdpi.com For Cy5 conjugation to Huwentoxin-IV, an amine-reactive derivative of Cy5, such as a succinimidyl ester (NHS ester), is often used. jenabioscience.com This method involves the formation of a stable amide bond between the N-terminal amine of the peptide and the NHS ester of the dye. sb-peptide.com

This approach has been successfully used for other peptide toxins, such as the scorpion toxin HsTX1[R14A], where an N-terminal Cy5 tag was introduced without significantly compromising the peptide's activity. nih.gov The general principle involves reacting the peptide with the Cy5 NHS-ester in a suitable buffer, typically at a pH that favors N-terminal modification. mdpi.comjenabioscience.com The resulting conjugate is then purified to remove any unreacted dye and peptide. jenabioscience.com

A copper(II)-mediated method has also been developed for N-terminal modification of proteins with maleimide (B117702) derivatives, which could potentially be adapted for Cy5 conjugation. chemrxiv.org This technique utilizes the formation of an azomethine ylide at the N-terminus, which then reacts with the maleimide-functionalized dye. chemrxiv.org

C-terminal Conjugation Approaches

Modification at the C-terminus of Huwentoxin-IV presents a different set of challenges and opportunities. The native form of HwTx-IV has a C-terminal amidation, which has been shown to be important for its potency. frontiersin.orgnih.gov Replacing the C-terminal amide with a carboxyl group can significantly reduce the toxin's activity. frontiersin.orgnih.gov Therefore, any C-terminal conjugation strategy must consider the functional importance of this terminus.

One approach involves the use of "click chemistry," a versatile set of reactions known for their high efficiency and specificity. sb-peptide.com This would typically involve synthesizing the peptide with a C-terminal azide (B81097) or alkyne group and reacting it with a correspondingly functionalized Cy5 dye. sb-peptide.com This method offers high selectivity and can be performed under mild conditions. sb-peptide.com

Another strategy could involve enzymatic ligation, where an enzyme is used to attach a modified amino acid carrying the Cy5 dye to the C-terminus of the peptide. While not explicitly detailed for Cy5-Huwentoxin-IV in the provided context, this approach is a known method for site-specific peptide modification.

Lysine Residue Modification Strategies

Huwentoxin-IV contains several lysine residues within its sequence, which present alternative sites for Cy5 conjugation. smartox-biotech.com The ε-amino group of lysine is nucleophilic and can react with amine-reactive dyes like Cy5-NHS ester. nih.gov However, the presence of multiple lysines can lead to a heterogeneous mixture of conjugates with the dye attached at different positions, which is generally undesirable as it can affect the biological activity unpredictably. nih.gov

To achieve site-specific lysine modification, one can employ strategies that exploit differences in the reactivity of individual lysine residues or use protecting groups to block all but the desired lysine from reacting. mdpi.com The pKa of a lysine's side chain can be influenced by its local microenvironment within the folded peptide, potentially allowing for selective labeling under specific pH conditions. mdpi.com

Advanced methods for site-selective lysine modification include the use of affinity labels or engineered peptide tags. nih.gov For instance, a short peptide sequence with a single reactive lysine could be introduced into a non-critical region of Huwentoxin-IV, providing a unique site for conjugation. nih.gov

Comparison of Bioconjugation Methodologies for Peptide Toxins

The choice of bioconjugation strategy depends on several factors, including the structure of the peptide toxin, the desired location of the label, and the need to preserve biological activity. rjpbr.com

Methodology Advantages Disadvantages Applicability to Huwentoxin-IV
N-terminal Conjugation Generally straightforward; can be highly selective under controlled pH. sb-peptide.commdpi.comMay interfere with N-terminal residues crucial for activity.Feasible, as the N-terminus may not be critical for HwTx-IV's interaction with the NaV1.7 channel.
C-terminal Conjugation Can avoid interference with the main body of the peptide.Can be more complex to implement; modification may affect the crucial C-terminal amidation of HwTx-IV. frontiersin.orgnih.govChallenging due to the importance of the native C-terminus for potency. Requires careful design to mimic the amide group.
Lysine Modification Multiple potential sites available.Can lead to heterogeneous products if not site-specific; may disrupt key interactions if a critical lysine is modified. nih.govPossible, but requires careful selection of the target lysine and a highly selective modification method to maintain homogeneity and activity.
Click Chemistry High specificity and efficiency; can be used for N- or C-terminal and side-chain labeling. sb-peptide.comsb-peptide.comRequires synthesis of the peptide and dye with specific functional groups (azide/alkyne).A powerful option for achieving site-specificity at various locations, provided the modified peptide can be synthesized.

For peptide toxins like Huwentoxin-IV, where a specific three-dimensional structure is essential for function, site-specific conjugation is paramount. sb-peptide.com Non-covalent labeling strategies, while less common for small fluorophores, have also been developed using co-associating peptide tags, offering another avenue for creating homogenous probes. mdpi.com

Spectroscopic Characterization of this compound Conjugates

Once synthesized, the this compound conjugate must be thoroughly characterized to confirm its identity and purity. Spectroscopic methods are central to this process.

Key Spectroscopic Data for this compound:

Parameter Typical Value Significance
Cy5 Excitation Wavelength (λex) ~646 nm smartox-biotech.comThe wavelength of light the Cy5 molecule absorbs to become excited.
Cy5 Emission Wavelength (λem) ~662 nm smartox-biotech.comThe wavelength of light emitted by the excited Cy5 molecule, which is detected in fluorescence-based assays.
Molar Extinction Coefficient (ε) High (e.g., log ε = 5.11 for a sulfo-Cy5 derivative) mdpi.comA measure of how strongly the molecule absorbs light at a specific wavelength. A high value indicates a bright fluorophore.
Quantum Yield (ΦF) Variable, can be influenced by conjugationThe efficiency of the fluorescence process (photons emitted per photon absorbed).
Mass Spectrometry (MS) Theoretical vs. Experimental MassConfirms the successful conjugation of Cy5 to Huwentoxin-IV by showing the expected increase in molecular weight. nih.gov

Analysis by liquid chromatography and mass spectrometry is used to verify the correct folding and mass of the synthetic peptide and its conjugate. nih.gov UV-Vis absorption and fluorescence spectroscopy are used to confirm the photophysical properties of the attached Cy5 dye, ensuring it retains its characteristic excitation and emission spectra. mdpi.com The stoichiometry of the conjugation (the ratio of dye molecules to peptide molecules) is typically aimed to be 1:1 to ensure a well-defined and uniform product. smartox-biotech.com

Assessment of Fluorescent Probe Integrity and Stability in Research Environments

The utility of this compound as a research tool depends on its integrity and stability under experimental conditions.

Factors Affecting Probe Integrity and Stability:

Photostability: Cyanine (B1664457) dyes like Cy5 can be susceptible to photobleaching (fading upon exposure to light). sigmaaldrich.com The photostability of Cy5 conjugates can be influenced by factors such as the net charge of the dye and the presence of oxygen. nih.gov Studies have shown that reducing the net charge of Cy5 analogs can increase their photostability. nih.gov

Environmental Factors: The fluorescence of Cy5 can be affected by its local environment. In microarray experiments, for example, cyanine dyes have shown sensitivity to ozone, which can cause a significant loss of fluorescence intensity. sigmaaldrich.com Therefore, it is important to control the experimental environment to minimize degradation. sigmaaldrich.com

To assess integrity and stability, researchers perform various tests. The purity of the conjugate can be checked by techniques like SDS-PAGE, which can separate the conjugate from any free, unreacted dye. jenabioscience.com The biological activity of the conjugate is a critical measure of its integrity; this is often tested using electrophysiology assays to confirm that the Cy5-labeled toxin still effectively inhibits its target ion channel. nih.gov Long-term stability is assessed by storing the conjugate under recommended conditions (e.g., at -20°C, protected from light) and periodically re-evaluating its purity and activity. jenabioscience.com

Molecular Mechanism of Action of Huwentoxin Iv on Voltage Gated Sodium Channels

General Principles of Voltage-Gated Sodium Channel (VGSC) Modulation by Peptide Toxins

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. nih.govmdpi.com Peptide toxins from various venomous creatures have evolved to target these channels, acting as powerful modulators of their activity. nih.govnih.gov These toxins can be broadly categorized based on their binding site and effect on channel gating. frontiersin.org

Some toxins, like tetrodotoxin (B1210768) (TTX) and saxitoxin (B1146349) (STX), physically block the channel's pore, preventing sodium ion conductance. mdpi.com Others, known as gating modifiers, bind to different sites on the channel to alter its activation or inactivation kinetics. wikipedia.orgfrontiersin.org For instance, certain toxins can shift the voltage-dependence of activation, causing channels to open at more negative membrane potentials, or they can inhibit inactivation, leading to prolonged channel opening. frontiersin.orgnih.gov These diverse mechanisms of action make peptide toxins invaluable probes for dissecting the structure-function relationships of VGSCs. nih.govnih.govnih.gov

Identification of VGSC Receptor Sites for Huwentoxin-IV Binding

Huwentoxin-IV exerts its inhibitory effect by binding to specific extracellular sites on the VGSC α-subunit. nih.govnih.gov This interaction is characterized by a high degree of specificity for certain channel isoforms.

Interaction with Neurotoxin Receptor Site 4

Research has unequivocally identified neurotoxin receptor site 4 as the primary binding site for Huwentoxin-IV. nih.govnih.govsmartox-biotech.com This site is located on the extracellular S3-S4 linker of the channel's domains. nih.govnih.gov Unlike scorpion β-toxins that also bind to site 4 but trap the voltage sensor in an outward, activated state, Huwentoxin-IV has a distinct mechanism. nih.govnih.gov

Engagement with Voltage Sensor Domains, Specifically Domain II (VSDII)

Huwentoxin-IV specifically targets the voltage sensor of domain II (VSDII). nih.govsmartox-biotech.comnih.gov By binding to neurotoxin receptor site 4 on VSDII, the toxin traps the voltage sensor in its inward, closed configuration. nih.govnih.govsmartox-biotech.com This action prevents the conformational change required for channel activation. frontiersin.org Site-directed mutagenesis studies have pinpointed key residues in the S1-S2 and S3-S4 linkers of domain II that are critical for this interaction. nih.govnih.gov Specifically, mutations of residues D816 and E818 in the human Nav1.7 channel have been shown to dramatically decrease the toxin's affinity by approximately 300-fold. nih.govnih.gov

Potential Interactions with Domain IV (VSDIV)

While the primary interaction of Huwentoxin-IV is with VSDII to inhibit channel activation, there is evidence suggesting a potential, albeit less pronounced, interaction with the voltage sensor of domain IV (VSDIV). nih.gov VSDIV is a key determinant of the channel's fast inactivation. nih.gov Studies have shown that the toxin-binding motif in domain II appears to be conserved in domain IV, and mutagenesis of corresponding residues in domain IV can confer sensitivity to Huwentoxin-IV, leading to an inhibition of fast inactivation. nih.govresearchgate.net However, under normal conditions, the Nav1.7 VSDIV is resistant to HWTX-IV. researchgate.net

Electrophysiological Modulations Induced by Huwentoxin-IV

The binding of Huwentoxin-IV to VGSCs leads to distinct changes in the channel's electrical behavior, which can be observed using electrophysiological techniques.

Inhibition of Peak Sodium Currents

The most prominent electrophysiological effect of Huwentoxin-IV is the potent inhibition of the peak sodium current. researchgate.netplos.orgscielo.br This inhibition is a direct consequence of the toxin trapping the VSDII in a closed state, which prevents the channel from opening upon depolarization. nih.govsmartox-biotech.com This effect is particularly pronounced on tetrodotoxin-sensitive (TTX-S) neuronal sodium channels, while TTX-resistant (TTX-R) channels are largely unaffected. smartox-biotech.complos.orgnih.gov The inhibition of sodium currents can be reversed by strong depolarization of the membrane, which facilitates the dissociation of the toxin from the channel. researchgate.netplos.org

Huwentoxin-IV displays a preferential inhibition of neuronal VGSC subtypes. The half-maximal inhibitory concentrations (IC₅₀) highlight this selectivity.

VGSC SubtypeIC₅₀ Value
hNav1.7~26 nM windows.netnih.govsmartox-biotech.com
rNav1.2~150 nM windows.netsmartox-biotech.com
rNav1.3~338 nM windows.netsmartox-biotech.com
rNav1.4>10 µM windows.netsmartox-biotech.com
hNav1.5>10 µM windows.netsmartox-biotech.com

Table 1: Inhibitory potency of Huwentoxin-IV on different voltage-gated sodium channel subtypes.

Research has also identified specific residues on both the toxin and the channel that are critical for the binding interaction.

Huwentoxin-IV ResidueChannel (hNav1.7) ResidueEffect of Mutation
-D816Mutation to N decreases toxin affinity ~300-fold nih.govnih.gov
-E818Mutation to Q decreases toxin affinity ~300-fold nih.govnih.gov
K32-Mutation to N is highly disruptive to potency frontiersin.org
R26-Considered crucial for binding scielo.brnih.gov

Table 2: Key residues involved in the Huwentoxin-IV and hNav1.7 interaction.

Effects on Channel Inactivation Kinetics

Similar to its effect on activation, Huwentoxin-IV generally does not alter the inactivation kinetics of the sodium channels it blocks. wikipedia.orgnih.govsmartox-biotech.com Studies have shown that HWTX-IV has no effect on steady-state inactivation. mdpi.com This is in contrast to other spider toxins that can significantly delay channel recovery from inactivation. mdpi.com For instance, while HnTx-III delays the repriming kinetics of TTX-S NaV channels, HWTX-IV shows no such effect. mdpi.com

Theoretical Models of Toxin-Channel Interaction and Gating Modification

The interaction between Huwentoxin-IV and voltage-gated sodium channels has been the subject of extensive research, leading to the development of detailed theoretical models that explain its inhibitory action.

"Trapping" Mechanism of the Voltage Sensor in a Closed Configuration

The prevailing model for Huwentoxin-IV's mechanism of action is the "trapping" of the domain II voltage sensor (IIS4) in its inward, closed configuration. wikipedia.orgnih.govcapes.gov.br This is a key distinction from scorpion β-toxins, which also bind to receptor site 4 but trap the IIS4 voltage sensor in its outward, activated state. nih.govcapes.gov.br By stabilizing the closed state of the voltage sensor, HWTX-IV prevents the conformational changes necessary for channel opening in response to membrane depolarization. wikipedia.orgwindows.netsmartox-biotech.com

Inhibition by HWTX-IV can be overcome by extreme or prolonged depolarizations, which can force the toxin to dissociate from the channel. nih.govcapes.gov.brnih.gov A modified form of the toxin, mHWTX-IV, which has a pyroglutamic acid at its N-terminus, exhibits a much stronger trapping ability, making its inhibition less reversible by depolarization. plos.org This suggests that the N-terminal charge of the toxin plays a role in the stability of the toxin-channel complex. plos.org

Molecular Dynamics Simulations of Toxin-Channel Docking

Molecular dynamics simulations have provided significant insights into the specific interactions between Huwentoxin-IV and the sodium channel. nih.govmdpi.com These models support the experimental findings that HWTX-IV docks into the domain II voltage sensor of Nav1.7. nih.gov

Simulations and mutagenesis studies have identified key residues on HWTX-IV that are crucial for its binding and inhibitory activity. nih.govnih.gov A model of the docked complex predicts that a hydrophobic patch on the toxin, composed of Trp-30 and Phe-6, along with the basic residue Lys-32, inserts into a groove formed by the S1-S2 and S3-S4 loops of the Nav1.7 channel. nih.govnih.gov Specifically, Lys-27 on the toxin is predicted to form a salt bridge with Glu-818 on the channel, and Lys-32 forms a salt bridge with Glu-811. researchgate.net Trp-30 sits (B43327) within a hydrophobic pocket on the channel. researchgate.net These interactions are critical for the high-affinity binding and trapping of the voltage sensor. nih.govresearchgate.net

Furthermore, molecular dynamics simulations have helped to understand the isoform-specific interactions of HWTX-IV. nih.gov For example, the model suggests that Arg-26 on the toxin can form a salt-bridge with Glu-760 in Nav1.7, an interaction that is absent in the less sensitive Nav1.2 channel, potentially contributing to the observed selectivity. researchgate.net

Structure Function Relationships of Huwentoxin Iv and Its Determinants

Primary and Secondary Structural Features of Huwentoxin-IV

The foundational structure of Cy5-Huwentoxin-IV is the Huwentoxin-IV peptide, originally isolated from the venom of the Chinese bird spider, Cyriopagopus schmidti (previously known as Haplopelma schmidti or Ornithoctonus huwena). smartox-biotech.comfrontiersin.org Its specific structure is critical to its function as a potent sodium channel blocker.

Amino Acid Sequence and Disulfide Bridge Connectivity

Huwentoxin-IV is a 35-amino acid polypeptide. nih.gov Its C-terminus is amidated, a common post-translational modification in venom peptides that has been shown to be important for its potency. rndsystems.comnih.gov Recombinantly produced HwTx-IV with a free acid C-terminus is significantly less potent than the native amidated form. nih.govplos.org

The peptide's structure is stabilized by three intramolecular disulfide bridges. These bonds are formed between specific cysteine residues at positions Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31. nih.govmybiosource.comresearchgate.net This specific linkage pattern is essential for the correct folding and stability of the toxin. nih.gov

FeatureDescriptionSource(s)
Amino Acid Count 35 nih.gov
Sequence ECLEIFKACNPSNDQCCKSSKLVCSRKTRWCKYQI-NH2 frontiersin.orgrndsystems.com
Disulfide Bridges Cys2-Cys17, Cys9-Cys24, Cys16-Cys31 nih.govmybiosource.comresearchgate.net
C-terminal Modification Amidation rndsystems.comresearchgate.net

Inhibitor Cystine Knot (ICK) Structural Family Classification

The arrangement of the three disulfide bonds in Huwentoxin-IV creates a highly compact and stable structure known as the Inhibitor Cystine Knot (ICK) motif. nih.govnih.govsb-peptide.com This structural motif is characterized by two disulfide bonds (Cys2-Cys17 and Cys9-Cys24) and their connecting backbone segments forming a ring, which is threaded by the third disulfide bond (Cys16-Cys31). moleculardepot.com The ICK architecture confers remarkable stability to the peptide against thermal and chemical denaturation and proteolytic degradation, a key feature for toxins in animal venoms. nih.govmoleculardepot.com This robust scaffold is the foundation for its potent biological activity. sb-peptide.com

Three-Dimensional Structural Elucidation of Huwentoxin-IV

The three-dimensional conformation of the HwTx-IV peptide, which dictates how this compound interacts with its target channels, has been determined through advanced analytical techniques and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

The high-resolution 3D structure of Huwentoxin-IV was first determined using two-dimensional proton (¹H) NMR spectroscopy. fortunejournals.comfrontiersin.org These studies revealed that the peptide adopts a compact, globular fold consisting of a small, double-stranded antiparallel β-sheet (spanning residues Leu22-Ser25 and Trp30-Tyr33) and four β-turns. nih.govmybiosource.comfortunejournals.com The structure is well-defined and rigid, a direct result of the stabilizing ICK motif. The NMR data, including hundreds of nuclear Overhauser effect (NOE) constraints, provided the precise atomic coordinates, which are publicly available under the Protein Data Bank (PDB) accession code 1MB6. fortunejournals.comfrontiersin.org

Computational Modeling and Docking Studies

Building on the NMR structure, computational modeling and docking simulations have been employed to visualize and analyze the interaction between Huwentoxin-IV and its primary target, the voltage-gated sodium channels, particularly the NaV1.7 subtype. smartox-biotech.comrndsystems.com These models dock the HwTx-IV structure (PDB: 1MB6) onto homology models or cryo-electron microscopy (cryo-EM) structures of the NaV channel's voltage-sensing domain (VSD). frontiersin.org

These simulations predict that HwTx-IV binds to a groove on the extracellular side of the VSD of domain II (VSD-II). rndsystems.com The docking models have been instrumental in identifying which amino acid side chains on both the toxin and the channel are likely to form critical contacts, such as salt bridges and hydrophobic interactions. rndsystems.com For instance, models show a hydrophobic patch on the toxin, including Trp30 and Phe6, inserting into a corresponding hydrophobic pocket on the channel. rndsystems.com

Identification of Key Residues for VGSC Inhibition and Selectivity

The specific interaction of this compound with VGSCs is determined by key amino acid residues on the HwTx-IV peptide that are responsible for both its inhibitory potency and its selectivity for certain NaV channel subtypes. These have been identified through mutagenesis studies, where individual amino acids are substituted, and the effect on channel blocking activity is measured.

Several residues have been identified as crucial for the toxin's ability to block NaV1.7 and NaV1.2 channels. Alanine-scanning mutagenesis studies, where residues are replaced by alanine (B10760859), revealed that mutations at positions Phe6, Pro11, Asp14, Leu22, Ser25, Trp30, Lys32, Tyr33, and Ile35 all resulted in a significant loss of potency. rndsystems.comnih.gov

Further studies have highlighted the importance of specific residues for selectivity:

Hydrophobic Patch: A hydrophobic surface formed by Trp30 and Phe6 appears to be crucial for docking into a groove on the channel. rndsystems.comnih.gov

Charged Residues: Positively charged residues, particularly Lys27 , Arg29 , and Lys32 , are critical for the interaction. smartox-biotech.comrndsystems.com Docking models suggest that Lys27 and Lys32 form salt bridges with acidic residues (Aspartic acid and Glutamic acid) in the S1-S2 and S3-S4 extracellular loops of the channel's domain II. smartox-biotech.com

C-terminal region: Residues in the C-terminal loop, including Arg26 , Arg29 , and Gln34 , have also been shown to be critical for binding to neuronal TTX-sensitive sodium channels. nih.gov

The table below summarizes key residues of Huwentoxin-IV and their role in VGSC inhibition.

Residue(s)Role in FunctionFinding MethodSource(s)
Phe6, Trp30 Forms a key hydrophobic patch for docking into the channel.Mutagenesis, Docking Models rndsystems.comnih.gov
Lys27, Arg29, Lys32 Forms electrostatic interactions (salt bridges) with acidic residues on the NaV channel.Mutagenesis, Docking Models smartox-biotech.comrndsystems.com
Arg26 Crucial for binding to neuronal TTX-sensitive VGSCs.Mutagenesis, Structural Comparison
F6, P11, D14, L22, S25, W30, K32, Y33, I35 Essential for potent inhibition of NaV1.7 and NaV1.2.Alanine-Scanning Mutagenesis rndsystems.comnih.gov
Ile35 (Amidation) C-terminal amidation significantly increases potency at NaV1.7.Recombinant Expression vs. Native nih.govplos.org

Site-Directed Mutagenesis and Alanine Scanning

Site-directed mutagenesis and alanine scanning have been instrumental in identifying the key residues of Huwentoxin-IV responsible for its interaction with Nav channels. nih.govtandfonline.com In these studies, specific amino acids in the HwTx-IV sequence are systematically replaced, typically with alanine, and the activity of the resulting mutant peptide is assessed. This approach helps to pinpoint the residues critical for binding and channel modulation.

A comprehensive alanine scan of all non-cysteine residues in HwTx-IV revealed several key amino acids that, when mutated to alanine, resulted in a significant loss of potency against Nav1.7 and Nav1.2 channels. nih.gov These essential residues include Phe-6, Trp-30, and Lys-32. nih.govtandfonline.com The mutation of these residues led to a greater than 10-fold decrease in the peptide's inhibitory activity. nih.govresearchgate.net Other residues, such as Pro-11, Asp-14, Leu-22, Ser-25, Tyr-33, and Ile-35, were also found to be important for the activity of HwTx-IV on both Nav1.7 and Nav1.2. nih.govrcsb.org

Interestingly, some mutations exhibited isoform-specific effects. For instance, alanine substitutions at positions Lys-18, Arg-26, and Lys-27 were identified as being involved in isoform-specific interactions, highlighting their role in the selective binding of HwTx-IV to different Nav channel subtypes. nih.govsmartox-biotech.com

The following table summarizes the effects of alanine mutations on the potency of recombinant Huwentoxin-IV against hNav1.7 and hNav1.2 channels.

Data adapted from Minassian, N.A., et al. (2013). nih.gov

Role of Hydrophobic and Basic Residues in Channel Interaction

The interaction of Huwentoxin-IV with Nav channels is governed by a combination of hydrophobic and electrostatic interactions. nih.govgoogle.com A key feature of HwTx-IV's binding surface is a hydrophobic patch surrounded by a ring of basic residues. nih.govresearchgate.net

The hydrophobic patch, primarily composed of Trp-30 and Phe-6, is thought to dock into a hydrophobic groove on the channel's voltage-sensing domain (VSD). nih.govgoogle.com This interaction is critical for the toxin's inhibitory activity, as demonstrated by the significant loss of function when these residues are mutated. nih.govresearchgate.net Molecular modeling studies suggest that this hydrophobic patch of HwTx-IV interacts with a corresponding hydrophobic region in the S1-S2 and S3-S4 linkers of the Nav1.7 channel's domain II. google.com

Influence of Peptide Amidation on Activity and Potency

The C-terminus of native Huwentoxin-IV is amidated, a common post-translational modification in peptide toxins. frontiersin.orgplos.org This amidation has a profound impact on the peptide's biological activity. frontiersin.orgmdpi.com Studies comparing the potency of synthetic amidated HwTx-IV with its recombinant, non-amidated (carboxylated) counterpart have consistently shown a significant reduction in activity for the non-amidated form. plos.orgfrontiersin.org

The removal of the C-terminal amide group can lead to a 20- to 50-fold decrease in potency against Nav1.7. plos.orgresearchgate.net This substantial loss of activity highlights the importance of the C-terminal amide in the toxin's interaction with the channel. The positive charge at the C-terminus resulting from amidation is thought to contribute to the electrostatic interactions with the channel, thereby enhancing binding affinity and potency. frontiersin.org The loss of this charge in the carboxylated version likely weakens these interactions, leading to reduced activity. frontiersin.org

The following table illustrates the difference in potency between C-terminally amidated and carboxylated Huwentoxin-IV on hNav1.7 and hNav1.6 channels.

Data adapted from De-la-Torre et al. (2021). frontiersin.org

Conformational Dynamics of Huwentoxin-IV

While the inhibitor cystine knot (ICK) scaffold provides Huwentoxin-IV with a high degree of structural stability, the peptide is not entirely rigid. nih.govplos.org Molecular dynamics (MD) simulations and NMR relaxation studies have revealed that certain regions of the peptide, particularly the loops connecting the secondary structure elements, exhibit a degree of flexibility. nih.govplos.org

MD simulations of HwTx-IV and its mutants have shown that while the core structure remains stable, the loop regions can display greater variation in their conformations. nih.gov Specifically, loop 4, which contains several key residues for channel interaction like Trp-30 and Lys-32, shows evidence of conformational mobility. plos.org This flexibility in the active site of the peptide may allow for an induced-fit mechanism upon binding to the Nav channel, where the peptide can adopt a conformation that optimizes its interaction with the channel's binding pocket. plos.org

NMR relaxation studies on a potency-optimized triple-mutant of HwTx-IV (m3-HwTx-IV) also indicated conformational exchange in the µs-ms timescale within the pharmacophore region. plos.orgnih.gov This suggests that the dynamic nature of the active site residues may be a crucial aspect of the toxin's function, potentially allowing it to adapt to the specific molecular landscape of different Nav channel subtypes. plos.org

Pharmacological Selectivity and Isoform Specificity in Vgsc Targeting

Differential Inhibition Profiles Across Neuronal and Muscle VGSC Subtypes

Huwentoxin-IV (HwTx-IV), the parent compound of Cy5-Huwentoxin-IV, exhibits a distinct pattern of inhibition across the spectrum of VGSC subtypes, showing a clear preference for neuronal channels over those found in muscle tissue. frontiersin.orgsmartox-biotech.com This differential activity is a key characteristic of the toxin and its fluorescent derivatives.

Preferential Inhibition of NaV1.7, NaV1.2, and NaV1.3

Research has consistently shown that HwTx-IV is a potent inhibitor of several tetrodotoxin-sensitive (TTX-S) neuronal VGSC subtypes. smartox-biotech.comnih.gov It displays the highest affinity for the human NaV1.7 channel, a genetically validated pain target, with reported IC50 values in the low nanomolar range, around 26 nM to 33 nM. smartox-biotech.comuniprot.org Its potent action on NaV1.7 makes it a subject of significant interest for analgesic research. frontiersin.orgnih.gov

Beyond NaV1.7, HwTx-IV also effectively inhibits other neuronal subtypes, albeit with lower potency. It blocks the rat NaV1.2 and NaV1.3 channels with IC50 values of approximately 150 nM and 338 nM, respectively. smartox-biotech.commedchemexpress.commedchemexpress.com The toxin is also active against NaV1.1 and NaV1.6 channels. frontiersin.orgnih.gov This profile highlights its broad, yet preferential, activity against neuronal VGSCs.

VGSC SubtypeSpeciesIC50 (nM)Reference
hNaV1.7Human26 - 33 smartox-biotech.comuniprot.org
rNaV1.2Rat150 smartox-biotech.commedchemexpress.commedchemexpress.com
rNaV1.3Rat338 smartox-biotech.commedchemexpress.commedchemexpress.com
hNaV1.6Human226.6 frontiersin.org

Reduced Potency on NaV1.4 and NaV1.5

In stark contrast to its effects on neuronal VGSCs, HwTx-IV demonstrates significantly weaker activity against the primary muscle subtypes, NaV1.4 (skeletal muscle) and NaV1.5 (cardiac muscle). frontiersin.orgsmartox-biotech.com The IC50 values for these channels are reported to be greater than 10 µM, indicating a much lower potency. smartox-biotech.comuniprot.org This lack of significant effect on NaV1.4 and NaV1.5 is a crucial aspect of its selectivity profile, suggesting a lower potential for neuromuscular or cardiac side effects at concentrations effective against neuronal targets. wikipedia.orgrcsb.org

Mechanisms Underlying Isoform-Specific VGSC Interactions

The remarkable isoform specificity of HwTx-IV is not arbitrary but is dictated by precise molecular interactions between the peptide toxin and specific regions of the VGSC alpha subunit.

Amino Acid Determinants in VGSC Loops (e.g., S1-S2, S3-S4) for Toxin Binding

The primary binding site for HwTx-IV on VGSCs is neurotoxin receptor site 4, located on the extracellular loops of domain II (DII) of the channel. smartox-biotech.comfrontiersin.orgnih.gov Specifically, HwTx-IV traps the DII voltage sensor in its closed configuration, thereby inhibiting channel activation. smartox-biotech.comwikipedia.org

Mutagenesis studies have pinpointed several key amino acid residues within the S1-S2 and S3-S4 loops of DII that are crucial for this interaction. smartox-biotech.comnih.gov In the human NaV1.7 channel, five residues have been identified as critical for high-affinity binding: Glu-753 in the S1-S2 loop, and Glu-811, Leu-814, Asp-816, and Glu-818 in the S3-S4 loop. frontiersin.orgsmartox-biotech.com The presence of acidic residues, particularly at position 818 (glutamate in NaV1.7), appears to be a major determinant of toxin sensitivity. plos.org Conversely, the absence of these key residues or the presence of different amino acids in the corresponding positions in NaV1.4 and NaV1.5 is thought to be responsible for the reduced potency of HwTx-IV on these muscle subtypes. frontiersin.org For instance, introducing NaV1.7-like mutations into NaV1.4 (N655D, Q657E) or NaV1.5 (R812D, S814E) significantly enhances their sensitivity to the toxin. frontiersin.orgnih.gov

Conservation of Toxin-Binding Motifs Across VGSC Domains

The toxin-binding motif recognized by HwTx-IV shows a degree of conservation across different VGSC subtypes, which explains its activity on multiple neuronal channels. frontiersin.orgresearchgate.net The "EELDE" motif identified in the DII S1-S2 and S3-S4 loops of hNaV1.7 is largely preserved in hNaV1.6 and only slightly altered in hNaV1.1, hNaV1.2, and hNaV1.3 (to an "EELNE" motif). nih.gov This conservation of key residues accounts for the broader inhibitory activity of HwTx-IV on these neuronal isoforms. In contrast, more significant variations in this motif are observed in the resistant subtypes NaV1.4, NaV1.5, and NaV1.8, correlating with their low sensitivity to the toxin. nih.govresearchgate.net

Modulation of Selectivity through Peptide Engineering and Analogue Synthesis

The inherent selectivity of HwTx-IV, while impressive, is not absolute, and its activity on NaV1.6 has been linked to potential neuromuscular side effects. frontiersin.orgnih.govnih.gov This has spurred research into engineering HwTx-IV analogues with improved selectivity profiles, aiming to enhance potency for NaV1.7 while minimizing off-target effects.

Structure-activity relationship (SAR) studies have identified several key residues on the HwTx-IV peptide itself that are critical for its interaction with VGSCs. nih.govrcsb.org These include a hydrophobic patch composed of Trp-30 and Phe-6, and the basic residue Lys-32. nih.govsmartox-biotech.com By systematically mutating amino acids in the toxin, researchers have been able to modulate its binding affinity and selectivity.

For example, a triple mutant (E1G, E4G, Y33W), known as m3-HwTx-IV, was developed that exhibited significantly increased potency for hNaV1.7 (IC50 of 0.4 nM) without a corresponding increase in potency against hNaV1.5. plos.orgsemanticscholar.org Other studies have focused on altering the selectivity ratio between NaV1.7 and NaV1.6. frontiersin.orgnih.govnih.gov The synthesis of various analogues has demonstrated that it is possible to either increase or decrease this selectivity ratio. frontiersin.orgnih.gov For instance, the E4K mutation in HwTx-IV decreased the hNaV1.7/hNaV1.6 selectivity ratio to nearly 1, while combining this mutation with a double substitution (R26A/Y33W) resulted in an increased selectivity ratio of over 46. frontiersin.org These findings underscore the potential of peptide engineering to fine-tune the pharmacological properties of HwTx-IV, paving the way for the development of more selective and potentially safer therapeutic leads. nih.govnih.govresearchgate.net

Advanced Research Applications of Cy5 Huwentoxin Iv

Use as a Fluorescent Probe for Ion Channel Visualization and Localization

Cy5-Huwentoxin-IV serves as a highly specific fluorescent probe for the visualization and localization of VGSCs. smartox-biotech.com The core of this application lies in the inherent properties of its two components. Huwentoxin-IV, isolated from the venom of the Chinese bird spider Haplopelma schmidti, is a peptide toxin that selectively blocks certain VGSC subtypes, particularly the tetrodotoxin-sensitive (TTX-S) channels. windows.netnih.gov It shows a high affinity for neuronal subtypes such as Naᵥ1.7, Naᵥ1.2, and Naᵥ1.3. rndsystems.com The Cy5 dye, attached to the toxin, is a far-red fluorophore with an excitation maximum around 649 nm and an emission maximum near 666-670 nm. optolongfilter.comrndsystems.com This spectral range is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio. optolongfilter.comthermofisher.com

The resulting conjugate, this compound, allows researchers to "paint" specific sodium channels on the cell surface, enabling their detection through various fluorescence microscopy techniques. researchgate.net This tool is invaluable for studying the distribution of these channels in different cell types and tissues, providing insights into their physiological and pathological roles. smartox-biotech.comresearchgate.net

This compound is particularly well-suited for live-cell imaging, allowing for the real-time visualization of VGSC expression and dynamics in their native cellular environment. Because the toxin binds to an extracellular loop of the channel (neurotoxin receptor site 4), the probe can label functional channels on the surface of living cells without requiring membrane permeabilization. rndsystems.com

In a typical experiment, cultured cells known or suspected to express target VGSCs are incubated with this compound. The probe binds to the extracellular domain of the channels, and the resulting fluorescence can be imaged using techniques like confocal microscopy. rndsystems.comnih.gov This allows for the direct observation of channel distribution, which can vary significantly depending on cell type and physiological state. For instance, researchers can visualize the clustering of Naᵥ1.7 channels in sensory neurons, a key target in pain research. smartox-biotech.com The use of a live-cell imaging probe like this compound enables the study of dynamic processes, such as changes in channel density on the plasma membrane in response to stimuli or during different phases of the cell cycle.

To confirm the specificity of this compound binding and to study the channel's interaction with other cellular components, co-localization experiments are frequently performed. nih.gov In this approach, cells are engineered to express a VGSC that is tagged with a fluorescent protein (FP), such as Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP). nih.govaddgene.org These genetically encoded tags provide a fluorescent signal that is independent of the Cy5 probe.

The experimental setup involves co-expressing an FP-tagged channel (e.g., Naᵥ1.7-GFP) in a cell line and then labeling the cells with this compound. nih.gov The sample is then imaged in two separate fluorescence channels: one for the FP (e.g., green channel for GFP) and one for the Cy5 dye (far-red channel). evidentscientific.com If this compound specifically binds to the tagged channel, the signals from the green and far-red channels will overlap significantly. addgene.org This spatial overlap, or co-localization, provides strong evidence that the toxin is binding to its intended target. evidentscientific.com

These studies are critical for validating the probe's specificity and can also be used to investigate the formation of ion channel complexes. By tagging other proteins suspected of interacting with the VGSC, researchers can perform three-color co-localization studies to map the molecular architecture of the channel's microenvironment on the cell surface. However, care must be taken to account for potential artifacts such as spectral bleed-through, where the emission from one fluorophore is detected in the channel of another. evidentscientific.com

Parameter This compound Fluorescent Protein (e.g., GFP) Purpose in Co-localization
Labeling Method External application, binds to extracellular domainGenetically encoded fusion proteinProvides two independent signals to track the channel
Target Native or expressed VGSC extracellular loopThe entire expressed fusion proteinAllows for specific detection and confirmation of binding
Fluorescence Far-red (Excitation ~649 nm, Emission ~666 nm) rndsystems.comGreen (Excitation ~488 nm, Emission ~509 nm)Spectral separation allows for simultaneous or sequential imaging evidentscientific.com
Application Live-cell imaging, fixed cellsLive-cell imaging, fixed cellsConfirming binding specificity, studying protein-protein interactions nih.govaddgene.org

Application in Ligand-Receptor Binding Assays and Quantitative Analysis

This compound is a valuable reagent for quantitative biochemical assays designed to characterize the interaction between ligands and VGSCs. Its fluorescence provides a sensitive and non-radioactive method for measuring binding affinities and studying competitive interactions at the receptor site.

Traditionally, ligand-receptor binding affinities are determined using radioligand displacement assays, where a radioactively labeled ligand competes with unlabeled compounds for binding to a receptor. eurofinsdiscovery.comuniversiteitleiden.nl this compound allows for a similar assay to be performed using fluorescence detection instead of radioactivity. labome.com

In this assay format, a preparation of cells or membranes containing the target VGSC is incubated with a fixed concentration of this compound. nih.govrevvity.co.jp Increasing concentrations of an unlabeled test compound (e.g., a novel drug candidate or another toxin) are then added. If the test compound binds to the same site as Huwentoxin-IV, it will compete with and displace the fluorescently labeled toxin. nih.gov This displacement results in a decrease in the amount of this compound bound to the membranes, which can be quantified by measuring the reduction in fluorescence associated with the receptor preparation. By plotting the remaining bound fluorescence against the concentration of the unlabeled competitor, a competition curve is generated, from which the inhibitory constant (Kᵢ) of the test compound can be calculated. nih.gov This provides a quantitative measure of the compound's affinity for the channel. This method offers a safer and more convenient alternative to traditional radioligand assays. labome.com

Fluorescence Polarization (FP) is a powerful, homogeneous assay technique used to study molecular interactions in solution. bmglabtech.com The principle of FP is based on the observation that when a fluorescent molecule is excited with polarized light, the polarization of the emitted light depends on the molecule's rotational speed in solution. arxiv.org Small, rapidly tumbling molecules (like a free, unbound fluorescent ligand) depolarize the light significantly, resulting in a low FP value. moleculardevices.com When the fluorescent ligand binds to a much larger molecule (like an ion channel or a membrane fragment), its tumbling is slowed dramatically, leading to a higher degree of polarization in the emitted light and a high FP value. bmglabtech.commoleculardevices.com

This compound is an ideal fluorescent tracer for FP assays targeting VGSCs. arxiv.org To determine the binding affinity (Kₔ), a fixed, low concentration of this compound is incubated with increasing concentrations of the VGSC preparation. As more channels are added, a greater fraction of the this compound becomes bound, causing a measurable increase in the FP signal. arxiv.org The data can be plotted and fitted to a saturation binding curve to determine the Kₔ.

Furthermore, the assay can be adapted to a competitive format to screen for inhibitors. frontiersin.org In this setup, the receptor, this compound, and a test compound are mixed. Compounds that displace this compound from the receptor will cause a decrease in the FP signal, allowing for the determination of their binding affinities (Kᵢ). frontiersin.org The high Z' factor often achievable with FP assays makes them suitable for high-throughput screening. nih.gov

Assay Parameter Unbound this compound This compound Bound to VGSC
Molecular Size Small (~4.8 kDa for the conjugate) smartox-biotech.comrndsystems.comLarge (Complex with channel > 200 kDa)
Rotational Speed FastSlow
Polarization of Emitted Light LowHigh
Application Measuring baseline signalDetermining binding affinity (Kₔ) and screening for competitors (Kᵢ) bmglabtech.commoleculardevices.com

Investigation of Toxin-Membrane Interactions

The interaction of peptide toxins with the cell membrane is increasingly recognized as a critical factor that can influence their potency and selectivity for ion channels. nih.gov While some gating modifier toxins partition significantly into the lipid bilayer, which is thought to concentrate them near the channel, studies have shown that Huwentoxin-IV has a weak affinity for lipid membranes. nih.govresearchgate.net

Research using techniques such as surface plasmon resonance and fluorescence spectroscopy has explored the membrane-binding properties of Huwentoxin-IV and its analogues. nih.gov These studies have demonstrated that the native Huwentoxin-IV does not partition strongly into model lipid bilayers. nih.gov However, engineered analogues of Huwentoxin-IV with modified surface charge and hydrophobicity have been created to enhance lipid binding. nih.gov For example, an analogue named gHwTx-IV, designed to have a reduced negative charge and an increased hydrophobic surface profile, showed a significantly higher affinity for lipid bilayers compared to the wild-type toxin. nih.gov

Toxin Variant Key Modification Relative Lipid Bilayer Affinity Effect on Naᵥ1.7 Potency Source
Huwentoxin-IV (WT) Wild-TypeWeakBaseline nih.gov
gHwTx-IV Reduced negative charge, increased hydrophobicityStronger than WTIncreased nih.gov
[R26A]gHwTx-IV Alanine (B10760859) substitution in gHwTx-IVWeaker than gHwTx-IV, stronger than WTIncreased potency and selectivity nih.gov

Role of Lipid Bilayer Partitioning in Toxin Activity

The activity of Huwentoxin-IV (HwTx-IV), and by extension its fluorescent derivative this compound, is not solely dependent on its direct interaction with the voltage-gated sodium channel (VGSC). A crucial aspect of its mechanism involves partitioning into the lipid bilayer of the cell membrane. This interaction with the membrane is thought to facilitate the toxin's access to its binding site on the channel's voltage sensor. frontiersin.orgresearchgate.net Research has proposed a tripartite relationship among the gating modifier toxin, the ion channel, and the surrounding lipid membrane. nih.govnih.gov

Studies have shown that HwTx-IV itself has a relatively weak affinity for the lipid bilayer. nih.govnih.gov However, engineering the peptide to enhance its membrane interaction can significantly boost its inhibitory potency. An analogue of HwTx-IV, termed gHwTx-IV, was designed with a reduced negative charge and an increased hydrophobic surface profile. nih.gov This modification resulted in a demonstrably increased affinity for lipid bilayers and, consequently, a higher potency at the human voltage-gated sodium channel subtype 1.7 (hNaV1.7). nih.govnih.gov This suggests a direct correlation between the degree of lipid membrane partitioning and the toxin's effectiveness. nih.gov The hydrophobic face of the toxin, particularly residues like Trp-30 and Phe-6, is believed to interact with the lipid membrane, orienting the toxin for optimal engagement with its binding site on the VGSC. frontiersin.orgnih.govnih.gov

Further manipulation of positively charged residues on these engineered, lipid-interacting analogues has been shown to improve both potency and selectivity for NaV1.7. nih.gov This complex interplay highlights that the cell membrane is not a passive environment but an active participant in the toxin's mechanism of action, a principle that underpins the activity of this compound. researchgate.net

Table 1: Comparison of Huwentoxin-IV Analogues and Lipid Interaction

Analogue Key Modifications Lipid Bilayer Affinity Potency at hNaV1.7
HwTx-IV (Wild-Type) Native sequence Weak nih.govnih.gov High plos.orgsmartox-biotech.com
gHwTx-IV E1G, E4G, F6W, Y33W Increased nih.govnih.gov Increased vs. HwTx-IV nih.govnih.gov
[R26A]gHwTx-IV gHwTx-IV with R26A mutation Weaker than gHwTx-IV, stronger than HwTx-IV nih.gov Most improved potency and selectivity nih.gov

Membrane Binding Studies using Artificial Lipid Vesicles

To elucidate the role of membrane interactions in the function of HwTx-IV, researchers have employed artificial lipid vesicles as model systems. These studies utilize biophysical techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy to quantify the binding affinity of the toxin and its analogues to different lipid compositions. nih.govresearchgate.net For instance, giant unilamellar vesicles (GUVs) have been used in membrane binding studies to visualize and measure these interactions. researchgate.net

Research comparing wild-type HwTx-IV with engineered analogues has demonstrated clear differences in membrane affinity. nih.gov An analogue designed for greater hydrophobicity, gHwTx-IV, showed significantly improved binding to model membranes compared to the wild-type toxin. nih.gov These experiments directly support the hypothesis that enhancing lipid interaction can lead to increased biological activity at the target ion channel. nih.gov The use of fluorescently-labeled toxins, such as this compound, is particularly valuable in these assays, as the fluorescent signal provides a direct readout for quantifying membrane partitioning and binding kinetics. sb-peptide.com

These studies establish that the interaction is not merely a simple association but a nuanced process where specific residues on the toxin engage with the lipid environment, facilitating its primary function of channel modulation. researchgate.net The data gathered from these artificial systems provide a foundational understanding for the initial steps of toxin activity in a biological context.

Development of Photocrosslinking Probes Based on Huwentoxin-IV for Epitope Mapping

Defining the precise binding site, or epitope, of HwTx-IV on VGSCs is critical for understanding its mechanism of action and for designing more selective therapeutics. A powerful technique for this purpose is photoaffinity labeling, which involves creating toxin analogues that can form a covalent bond with their target upon photoactivation. sb-peptide.comnih.gov

Researchers have successfully developed a library of photocrosslinking probes based on the HwTx-IV scaffold. sb-peptide.comnih.govresearchgate.net In this approach, specific amino acid residues within the HwTx-IV sequence, often those presumed to be near the interaction interface, are replaced with a photoactivatable amino acid like L-photomethionine or by incorporating a benzophenone (B1666685) functionality. frontiersin.orgresearchgate.net For HwTx-IV, residues such as I5, K7, K21, K27, R29, and I35 were targeted for substitution. frontiersin.org

Upon binding to the NaV1.7 channel, these probes are irradiated with UV light, causing the photoactivatable group to form a covalent link with nearby residues on the channel. nih.govresearchgate.net Subsequent proteomic analysis, typically using tandem mass spectrometry, allows for the precise identification of the crosslinked sites. sb-peptide.comnih.govresearchgate.net

This strategy has yielded significant insights into the HwTx-IV/NaV1.7 interface. Studies revealed that probes with substitutions at positions 27 and 29 of HwTx-IV crosslinked with high efficiency to the voltage-sensor domain II (VSD2) of a chimeric NaV channel. frontiersin.orgsb-peptide.comnih.gov Specifically, the probe at position 27 crosslinked to the S3 helix, while the probe at position 29 linked to the S1-S2 extracellular loop. frontiersin.org These findings provide high-resolution experimental evidence of the toxin's binding orientation, refining previous computational models and confirming that HwTx-IV interacts with both the S1-S2 and S3-S4 linkers of the channel's domain II. frontiersin.orgnih.gov This methodology serves as a robust strategy for mapping the interaction sites of other inhibitory cystine knot (ICK) peptides on sodium channels. sb-peptide.comnih.gov

Table 2: Huwentoxin-IV Photocrosslinking Probes and Findings

HwTx-IV Probe Photoactivatable Residue Crosslinking Target on NaV1.7 (VSD2) Significance
Photoprobe 27 L-photomethionine at K27 Peptide 808SLVE811 (S3 helix) frontiersin.org Confirms interaction of K27 with the S3-S4 loop region. frontiersin.org
Photoprobe 29 L-photomethionine at R29 Motif 758TEEF761 (S1-S2 loop) frontiersin.org Demonstrates interaction with the S1-S2 loop, refining the binding model. frontiersin.org

Application in High-Throughput Screening for Modulators of VGSCs

The validation of NaV1.7 as a significant pain target has spurred large-scale, high-throughput screening (HTS) campaigns to discover novel channel blockers. frontiersin.org These campaigns are essential for testing vast libraries of small molecules or peptides to identify lead compounds for drug development. ionbiosciences.com Fluorescently-labeled ligands are invaluable tools in modern HTS, and this compound is ideally suited for this application. sb-peptide.comsmartox-biotech.com

This compound can be used in various fluorescence-based assays to screen for modulators of VGSCs. One common HTS format is a competitive binding assay. In this setup, the fluorescent toxin binds to cells expressing the target channel (e.g., NaV1.7), generating a measurable fluorescent signal. When compounds from a screening library are introduced, any that bind to the same site as HwTx-IV will displace the fluorescent ligand, leading to a decrease in the signal. This allows for the rapid identification of compounds that interact with the toxin's binding site.

Another application is in fluorescence resonance energy transfer (FRET) based assays, which can measure changes in membrane potential. nih.gov Automated patch-clamp systems, which allow for the rapid electrophysiological testing of many compounds, are also a cornerstone of HTS for ion channel modulators. frontiersin.orgmdpi.com Data from these screens, often involving hundreds of thousands of compounds, help to build structure-activity relationships (SAR) and guide the optimization of lead candidates. frontiersin.orgnih.gov The development of potent and selective fluorescent probes like this compound and other tagged analogues is crucial for enabling these large-scale drug discovery efforts. researchgate.net

Development and Characterization of Huwentoxin Iv Analogues and Variants

Design Principles for Modified Huwentoxin-IV Peptides

The engineering of improved Huwentoxin-IV (HwTx-IV) variants is guided by a deep understanding of its structure and how it interacts with its target sodium channels. Researchers employ rational design principles, leveraging structure-activity relationship (SAR) data and strategic point mutations to enhance the peptide's therapeutic properties. frontiersin.orgnih.govgoogle.comfrontiersin.orgnih.gov

Rational Design Based on Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies have been instrumental in identifying key residues and structural features of HwTx-IV that are crucial for its activity. nih.govfrontiersin.org These studies have revealed that the toxin's activity is largely dependent on a hydrophobic patch surrounded by a ring of basic residues. nih.govsmartox-biotech.comnih.gov Docking models suggest that this hydrophobic patch, composed of Trp-30 and Phe-6, along with the basic residue Lys-32, inserts into a groove on the domain II voltage sensor of the NaV1.7 channel. nih.govsmartox-biotech.comnih.gov

Key findings from SAR studies include:

Critical Residues for Binding: Alanine-scanning mutagenesis has identified several residues as critical for the interaction with both NaV1.7 and NaV1.2 channels, including F6, P11, D14, L22, S25, W30, K32, Y33, and I35. nih.govnih.gov

Residues Influencing Selectivity: Certain amino acids have been found to be involved in isoform-specific interactions. For example, mutations at positions F6, K18, R26, and K27 can differentially affect the toxin's activity on NaV1.7 and NaV1.2. nih.govnih.gov

Role of the C-terminus: The C-terminal amidation of HwTx-IV is crucial for its high potency. Removal of this amidation results in a significant reduction in activity. plos.orgnih.govplos.org

These SAR insights provide a structural framework for the rational design of new HwTx-IV analogues with improved potency and selectivity. nih.govsmartox-biotech.comnih.gov

Introduction of Point Mutations for Potency and Selectivity Optimization

Building on SAR data, researchers have systematically introduced point mutations into the HwTx-IV sequence to fine-tune its interaction with specific sodium channel subtypes. frontiersin.orgnih.govgoogle.comfrontiersin.orgnih.govresearchgate.net This strategy aims to enhance potency for the target channel (e.g., NaV1.7) while reducing affinity for off-target channels (e.g., NaV1.6 and NaV1.2). frontiersin.orgnih.gov

A comprehensive engineering effort involved creating a library of 373 single-point mutants and testing their activity on NaV1.7 and NaV1.2. nih.gov This large-scale screening identified mutations that either improved NaV1.7 potency or increased selectivity over other NaV isoforms. nih.gov

Subsequent efforts have focused on combining favorable mutations to create combinatorial mutants with further enhanced properties. For instance, combining mutations at positions E1, E4, Y33, and Q34 resulted in a variant with improved NaV1.7 potency. nih.gov Another combinatorial mutant with substitutions at E1, R26, Q34, and G36 showed increased selectivity over several other NaV isoforms. nih.gov

The modification of HwTx-IV has been shown to alter the original human NaV1.7/NaV1.6 selectivity ratio. frontiersin.orgnih.gov For example, the E4K mutation significantly improves potency for hNaV1.6, leading to a decreased selectivity ratio. frontiersin.orgnih.gov Conversely, combining the E4K mutation with a double substitution (R26A/Y33W) or altering the C-terminal amidation can lead to increased selectivity for hNaV1.7. frontiersin.org

Chemical Synthesis of Huwentoxin-IV Analogues

The generation of Huwentoxin-IV (HwTx-IV) analogues for research and development relies on both chemical synthesis and recombinant expression methods. nih.govplos.orgfrontiersin.orgnih.govgoogle.comfrontiersin.orgnih.govresearchgate.net

Solid-Phase Peptide Synthesis (SPPS): This is a common method for producing HwTx-IV and its variants. google.comresearchgate.net SPPS allows for the precise, residue-by-residue assembly of the peptide chain on a solid support. This technique offers the flexibility to incorporate non-natural amino acids and specific modifications at desired positions. nih.gov Following assembly, the peptide is cleaved from the resin and subjected to oxidative folding to form the correct disulfide bridges, which are crucial for its three-dimensional structure and biological activity. uq.edu.au

Recombinant Expression: For larger-scale production, recombinant DNA technology is employed. plos.orgnih.govplos.org The gene encoding the HwTx-IV variant can be expressed in various systems, such as E. coli. plos.orgnih.govplos.org Often, the toxin is expressed as a fusion protein, for example, with a small ubiquitin-related modifier (SUMO) tag, which can aid in proper folding and purification. nih.govplos.org The tag is later cleaved to yield the mature peptide. One challenge with bacterial expression is that it typically produces peptides with a C-terminal carboxylic acid, whereas native HwTx-IV is C-terminally amidated, a modification that significantly enhances its potency. nih.govplos.org

Nineteen HwTx-IV analogues were chemically synthesized to investigate how modifications could alter the selectivity ratio between human NaV1.7 and NaV1.6 channels. frontiersin.orgnih.govnih.gov Similarly, synthetic analogues with mutations at positions T28, R29, and Q34 were created to study their effects on tetrodotoxin-sensitive (TTX-S) sodium channels. nih.gov

Functional Characterization of Analogues via Electrophysiology

The functional properties of newly synthesized Huwentoxin-IV (HwTx-IV) analogues are rigorously assessed using electrophysiological techniques. frontiersin.orgnih.govgoogle.comfrontiersin.orgnih.govresearchgate.net Whole-cell patch-clamp is the gold standard method for this characterization, allowing for the direct measurement of ion channel currents in living cells. plos.orgnih.govnih.gov

To facilitate higher throughput screening, automated patch-clamp systems are frequently used. frontiersin.orgnih.govnih.gov These systems enable the rapid generation of dose-response curves for a large number of compounds, which is essential for evaluating libraries of HwTx-IV variants. frontiersin.orgnih.gov The inhibitory concentration (IC50) values, representing the concentration of the analogue required to inhibit 50% of the channel current, are determined from these curves. nih.govresearchgate.net

Assessment of Potency and Selectivity Shifts

A primary goal in the development of HwTx-IV analogues is to modulate their potency and selectivity for different sodium channel subtypes. frontiersin.orgnih.govfrontiersin.orgnih.govnih.govrcsb.org Electrophysiological recordings are crucial for quantifying these shifts.

By testing the analogues on cells individually expressing different NaV channel isoforms (e.g., NaV1.1, NaV1.2, NaV1.6, NaV1.7), researchers can determine the IC50 value for each subtype. plos.orgfrontiersin.orgnih.gov The ratio of IC50 values between different channels provides a measure of selectivity.

For example, studies have shown that wild-type HwTx-IV is approximately 23-fold more potent on hNaV1.7 than on hNaV1.6. frontiersin.org Through targeted mutations, analogues with altered selectivity profiles have been created:

Decreased Selectivity: The E4K mutation in HwTx-IV was found to significantly increase its potency for hNaV1.6, resulting in a selectivity ratio close to 1. frontiersin.orgnih.gov Combining this with other mutations, such as in HwTx-IV E1G/E4G and HwTx-IV E4K/R26Q, also led to decreased selectivity but with increased potency for both subtypes. frontiersin.orgnih.gov

Increased Selectivity: In contrast, analogues such as HwTx-IV E4K/R26A/Y33W and a variant with a C-terminal carboxylated motif demonstrated increased selectivity for hNaV1.7 over hNaV1.6, with selectivity ratios greater than 46. frontiersin.org

These detailed electrophysiological analyses are essential for identifying promising lead candidates with optimized therapeutic profiles.

Structural and Dynamic Analysis of Engineered Variants

To understand the molecular basis for the altered functional properties of engineered Huwentoxin-IV (HwTx-IV) variants, their three-dimensional structures and dynamic behaviors are investigated. plos.orgnih.govresearchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used for this purpose. plos.orgnih.govresearchgate.net

Furthermore, NMR relaxation studies have provided insights into the dynamics of these peptides. plos.orgresearchgate.net These studies have shown that residues in the active site of m3-HwTx-IV undergo conformational exchange, indicating a degree of flexibility in this critical region. plos.orgresearchgate.net

Molecular dynamics (MD) simulations are also employed to complement experimental data. nih.govnih.govnih.gov MD simulations can provide a dynamic view of the peptide's structure and its interactions with the target ion channel. nih.govnih.gov For instance, simulations of alanine (B10760859) mutants have been used to assess changes in peptide stability and have helped to refine models of how HwTx-IV docks onto the NaV1.7 channel. nih.govgoogle.com These computational approaches, combined with experimental structural data, provide a powerful platform for understanding the structure-function relationships of engineered HwTx-IV variants. nih.govnih.gov

Data Tables

Table 1: Potency of Huwentoxin-IV Analogues on hNaV1.7 and hNaV1.6

Compound/VarianthNaV1.7 IC50 (nM)hNaV1.6 IC50 (nM)hNaV1.7/hNaV1.6 Selectivity RatioReference
HwTx-IV (wild-type)9.9226.622.9 frontiersin.org
HwTx-IV E4K-Improved Potency~1 frontiersin.orgnih.gov
HwTx-IV E1G/E4G--Decreased frontiersin.orgnih.gov
HwTx-IV E4K/R26Q--Decreased frontiersin.orgnih.gov
HwTx-IV E4K/R26A/Y33W-->46 frontiersin.org
HwTx-IV (C-terminal carboxyl)-Marked loss of potency>46 frontiersin.org
m3-HwTx-IV (recombinant)3.36.82.1 plos.org
[R26A]gHwTx-IV--11 uq.edu.au

Table 2: Impact of Single Point Mutations on Huwentoxin-IV Activity

MutationEffect on hNaV1.7 PotencyReference
K32NMost disruptive frontiersin.org
R26AMilder effect frontiersin.org
R26QMilder effect frontiersin.org
T28WMilder effect frontiersin.org
E4KConservative frontiersin.org
Y33WConservative frontiersin.org
F6AImportant for block nih.govnih.gov
P11AImportant for block nih.govnih.gov
D14AImportant for block nih.govnih.gov
L22AImportant for block nih.govnih.gov
S25AImportant for block nih.govnih.gov
W30AImportant for block nih.govnih.gov
K32AImportant for block nih.govnih.gov
I35AImportant for block nih.govnih.gov

NMR Spectroscopy of Mutated Huwentoxin-IV Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy has been a critical tool for elucidating the three-dimensional structures and dynamics of mutated Huwentoxin-IV (HwTx-IV) peptides, providing insights into the structural consequences of specific mutations.

NMR Spectroscopy Findings for Mutated Huwentoxin-IV Peptides
Peptide VariantKey NMR FindingsReference
m3-HwTx-IV (E1G, E4G, Y33W)Overall structure is not perturbed by mutations; maintains ICK fold. Relaxation studies reveal significant conformational flexibility in the active site. plos.orgnih.gov
gHwTx-IV ([E1G,E4G,F6W,Y30W]HwTx-IV)Confirmed folded state; structural integrity maintained compared to wild-type. uq.edu.au
gHwTx-IV Analogues (R26A, K27A, R29A)Secondary chemical shift analysis showed the overall peptide structure was maintained, with local differences confined to the mutation regions. researchgate.net

Molecular Dynamics Simulations of Engineered Analogues

Molecular dynamics (MD) simulations have been employed to complement experimental data, offering a dynamic view of how HwTx-IV analogues interact with their targets and how mutations affect peptide stability. These simulations model the peptide's behavior in a simulated physiological environment. nih.gov

Simulations were used to characterize the stability of HwTx-IV and to understand the impact of single alanine point mutations. nih.gov For instance, MD simulations of various alanine mutants, such as K18A and R26A, were conducted to calculate the root mean square deviation (RMSD) of C-alpha atoms, providing a measure of structural stability and change. google.com

MD simulations have also been crucial in refining docking models of HwTx-IV with the voltage-gated sodium channel Naᵥ1.7. nih.govnih.gov After an initial manual docking, the entire system, including the channel's domain II voltage-sensing domain (VSD) and the peptide, was subjected to minimization and MD simulations to refine the interaction model. nih.govnih.gov These refined models predict that key residues, such as Lys-27, Arg-29, and Lys-32, form critical interactions with the channel. nih.govfrontiersin.org For example, a docked model of HwTx-IV on Naᵥ1.7 shows Lys-27 forming a salt bridge with Glu-818 and Lys-32 forming a salt bridge with Glu-811 on the channel. nih.gov When the C-terminal amidation is lost, as in many recombinant versions, simulations show a loss of interaction through Arg-29 and Lys-27, which correlates with an observed decrease in potency. frontiersin.org

Molecular Dynamics Simulation Insights for Engineered Huwentoxin-IV
Simulation SubjectKey Insights from MD SimulationsReference
Alanine Mutants (e.g., F6A, K18A, R26A)Calculated changes in peptide stability (RMSD) due to single point mutations. Identified residues involved in isoform-specific interactions. nih.govgoogle.com
HwTx-IV Docking with Naᵥ1.7Refined the model of interaction, predicting key salt bridges (e.g., HwTx-IV Lys-32 with Naᵥ1.7 Glu-811). nih.govnih.gov
Carboxylated HwTx-IV AnalogueShowed loss of key interactions (via Arg-29 and Lys-27) compared to the amidated form, explaining reduced potency. frontiersin.org

Comparison of Synthetic and Naturally Modified Huwentoxin-IV Forms

Huwentoxin-IV can be obtained through direct isolation from venom, chemical synthesis, or recombinant production, with each form exhibiting distinct characteristics. nih.govresearchgate.net

Naturally Occurring Forms: Native HwTx-IV isolated from spider venom is a 35-residue peptide with an amidated C-terminus, a post-translational modification crucial for its high potency. plos.orgnih.gov Another naturally modified form, mHWTX-IV, has also been identified; it features the same amino acid sequence but with the N-terminal glutamic acid converted to pyroglutamic acid. researchgate.netplos.org This modification results in the loss of a negative charge and appears to give the toxin a greater ability to "trap" the voltage sensor of the sodium channel, making its inhibitory effect less reversible by depolarization compared to the standard HwTx-IV. plos.org A natural analogue with an additional C-terminal glycine (B1666218) (HwTx-IV GCOOH) has also been found. frontiersin.org

Synthetic Forms: Solid-phase peptide synthesis allows for the production of fully folded and active HwTx-IV, including the native amidated form. nih.gov This method also facilitates the creation of numerous analogues with specific amino acid substitutions for structure-activity relationship (SAR) studies. frontiersin.orgnih.gov Comparing synthetic amidated HwTx-IV with its synthetic carboxylated (non-amidated) counterpart reveals a significant drop in potency for the latter, with one study noting an 18-fold decline in potency for hNaᵥ1.7. frontiersin.org

Recombinant Forms: Recombinant production, often in E. coli or mammalian expression systems, provides a more abundant source of the peptide. nih.govnih.gov However, recombinant HwTx-IV (rHwTx-IV) typically lacks the C-terminal amidation, resulting in a carboxylated C-terminus. plos.orgnih.gov This difference consistently leads to a significant decrease in potency against Naᵥ1.7, with reductions reported to be between 20- to 66-fold compared to the native or synthetic amidated peptide. plos.orgfrontiersin.org For example, the IC₅₀ of recombinant m₃-HwTx-IV was 3.3 nM, which is 8-fold higher (less potent) than its synthetic amidated version. plos.org Despite the lower potency, analytical comparisons show that recombinant and synthetic HwTx-IV with an acid C-terminus have identical properties and purity levels according to LC-MS analysis. nih.gov

Comparison of Huwentoxin-IV Forms
FormSourceKey Structural Feature(s)Relative Potency on Naᵥ1.7Reference
Native HwTx-IVSpider VenomC-terminal amidationHigh (IC₅₀ ~26 nM) plos.org
mHWTX-IVSpider VenomN-terminal pyroglutamic acidIC₅₀ nearly equal to native HWTX-IV, but with stronger "trapping" ability. plos.org
Synthetic HwTx-IV (amidated)Chemical SynthesisC-terminal amidation (identical to native)High; comparable to native. nih.govnih.gov
Recombinant HwTx-IV (carboxylated)Bacterial/Mammalian ExpressionC-terminal carboxylic acidSignificantly lower (20-66 fold reduction) than amidated form. plos.orgnih.govfrontiersin.org
Natural HwTx-IV GCOOHSpider VenomC-terminal Glycine, carboxylatedPotent inhibitor (IC₅₀ ~113-158 nM), similar to other non-amidated forms. frontiersin.org

Key Methodological Approaches in Cy5 Huwentoxin Iv Research

Electrophysiological Techniques

Electrophysiology is the cornerstone of functional research on HwTx-IV, providing direct measurement of the toxin's effect on ion channel activity.

Whole-cell patch-clamp recording is a primary technique used to characterize the inhibitory effects of HwTx-IV on various subtypes of voltage-gated sodium channels. protocols.ionih.govnih.gov In this method, a micropipette forms a high-resistance seal with the membrane of a cell expressing the target ion channel, and the membrane patch is then ruptured to allow electrical access to the entire cell. mdpi.comresearchgate.net This configuration enables the precise control of the cell's membrane potential (voltage-clamp) while recording the ionic currents flowing through the channels. youtube.com

Researchers have extensively used this technique to determine the potency and selectivity of HwTx-IV. For instance, studies on adult rat dorsal root ganglion (DRG) neurons revealed that HwTx-IV is a potent antagonist of tetrodotoxin-sensitive (TTX-S) sodium channels, with an IC₅₀ value of 30 nM, while showing no significant effect on tetrodotoxin-resistant (TTX-R) channels. nih.gov Further investigations using cell lines (like HEK293 cells) heterologously expressing specific human Nav channel subtypes have allowed for a detailed characterization of the toxin's selectivity profile. nih.gov These experiments have shown that HwTx-IV preferentially inhibits neuronal Nav subtypes, such as Nav1.7, Nav1.2, and Nav1.3, over muscle subtypes like Nav1.4 and Nav1.5. nih.govsmartox-biotech.com

To accommodate the need for higher throughput in screening HwTx-IV analogues and characterizing structure-activity relationships (SAR), automated patch-clamp systems are frequently employed. nih.govnih.gov These platforms, such as the QPatch and SyncroPatch systems, allow for the simultaneous recording from hundreds of cells, significantly accelerating the generation of dose-response curves and the evaluation of numerous synthesized peptide variants. nih.govfrontiersin.org For example, automated patch-clamp was used to test nineteen HwTx-IV analogues to assess how amino acid substitutions could alter the selectivity between hNav1.7 and hNav1.6 channels. frontiersin.org This high-throughput approach was also crucial in identifying mutations at positions Glu(1), Glu(4), Phe(6), and Tyr(33) that significantly increased the toxin's potency for hNav1.7. scienceopen.com

Table 1: Inhibitory Potency (IC₅₀) of Huwentoxin-IV on Various Voltage-Gated Sodium Channel Subtypes This table summarizes IC₅₀ values for Huwentoxin-IV against different rat (r) and human (h) voltage-gated sodium channel subtypes as determined by whole-cell patch-clamp recordings.

Channel Subtype IC₅₀ Value Source
hNav1.7 ~26 nM nih.gov
rNav1.2 150 nM nih.gov
rNav1.3 338 nM nih.gov
rNav1.4 > 10 µM nih.govsmartox-biotech.com
hNav1.5 > 10 µM nih.govsmartox-biotech.com
TTX-S (rat DRG) 30 nM nih.gov

Voltage-clamp fluorometry (VCF) is a sophisticated technique that combines electrophysiological recording with fluorescence spectroscopy to monitor the conformational changes of an ion channel in real-time. elifesciences.orgnih.gov In a typical VCF experiment, a fluorescent probe is attached to a specific site on the channel protein. Changes in the local environment of the probe, caused by the protein's movement during gating, result in detectable changes in fluorescence intensity. elifesciences.org

While there are no specific published studies detailing the application of VCF to Cy5-Huwentoxin-IV, the technique is highly relevant for understanding its mechanism. HwTx-IV is known to inhibit channel activation by binding to the S3-S4 linker of domain II, effectively trapping the voltage sensor in its resting or closed configuration. nih.govsmartox-biotech.comwikipedia.org VCF could be used to directly visualize this "trapping" effect. By labeling the domain II voltage sensor with a fluorescent probe, one could monitor its movement in response to changes in membrane potential and observe how the application of HwTx-IV or Cy5-HwTx-IV alters these fluorescence signals, providing direct evidence of the voltage sensor's immobilization. The intrinsic fluorescence of the Cy5 moiety on this compound could also potentially be leveraged in specialized fluorescence-based assays to study its binding kinetics and proximity to the channel.

Structural Biology Techniques

Determining the three-dimensional structure of HwTx-IV is critical for understanding the spatial arrangement of its key residues and for providing a scaffold for rational drug design.

The high-resolution, three-dimensional solution structure of Huwentoxin-IV was determined using two-dimensional proton (¹H) Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This technique measures the magnetic properties of atomic nuclei and can be used to determine the structure of molecules in solution, which closely mimics their physiological state. oxinst.com

The structure of HwTx-IV was calculated using 527 nuclear Overhauser effect (NOE) constraints and 14 dihedral angle constraints. nih.gov The resulting structure revealed that HwTx-IV belongs to the inhibitor cystine knot (ICK) structural family. nih.gov Its key structural features include a compact fold stabilized by three disulfide bridges (Cys2-Cys17, Cys9-Cys24, Cys16-Cys31) and a double-stranded antiparallel β-sheet (residues Leu22-Ser25 and Trp30-Tyr33). nih.gov This rigid scaffold presents specific amino acid residues on its surface that are crucial for binding to the sodium channel. nih.govnih.govuq.edu.au

To date, there is no publicly available information indicating that the structure of Huwentoxin-IV, either alone or in complex with a sodium channel or its domains, has been determined by X-ray crystallography. The peptide's structure has been successfully elucidated by NMR spectroscopy. nih.gov

Molecular Modeling and Computational Approaches

Computational methods are vital for visualizing and analyzing the interaction between HwTx-IV and its target sodium channels at an atomic level. longdom.org Since obtaining a high-resolution structure of the full-length toxin-channel complex is challenging, molecular docking and dynamics simulations provide invaluable insights into the binding mechanism.

Researchers have constructed homology models of Nav channel domains, particularly the domain II voltage sensor (VSD2), based on available cryo-electron microscopy (cryo-EM) structures of related sodium channels. nih.govfrontiersin.org The NMR structure of HwTx-IV is then computationally "docked" onto the channel model. frontiersin.orgnih.gov These docking studies have been instrumental in proposing the specific interactions that govern the toxin's binding and selectivity.

For example, modeling studies of HwTx-IV docked to Nav1.7 suggest that key residues on the toxin form specific interactions with the channel. researchgate.net Residues such as Lys-27 and Lys-32 on HwTx-IV are predicted to form salt bridges with acidic residues (like Glu-811 and Glu-818) on the S3-S4 linker of the channel's domain II. researchgate.net Meanwhile, Trp-30 on the toxin is thought to sit in a hydrophobic pocket on the channel surface. researchgate.net These computational predictions are often validated by mutagenesis and patch-clamp experiments, where mutating a predicted interacting residue on either the toxin or the channel leads to a significant decrease in binding affinity. nih.gov This synergy between computational modeling and functional experiments is crucial for refining the understanding of HwTx-IV's mechanism of action. smartox-biotech.com

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of Huwentoxin-IV, it is used to model the interaction with the voltage-gated sodium channel Nav1.7. This method treats the peptide and the channel as a ligand and receptor, respectively, and calculates the most stable binding conformations based on scoring functions that estimate binding affinity.

Research findings from molecular docking studies have been pivotal in identifying the specific structural components responsible for the toxin's potent inhibitory effect. Docking models consistently show Huwentoxin-IV binding to the voltage-sensing domain II (VSDII) of Nav1.7. nih.gov These models predict that the toxin inserts into a groove formed by the S1-S2 and S3-S4 loops of the channel. nih.gov

Key interactions identified through these computational models include:

Salt Bridges: Positively charged residues on the toxin form electrostatic interactions with negatively charged residues on the channel. For example, Lys-27 and Lys-32 on Huwentoxin-IV are predicted to form salt bridges with residues such as Glu-818 and Glu-811 on Nav1.7. nih.gov

Hydrophobic Interactions: A hydrophobic patch on the toxin, notably involving Trp-30, is predicted to sit within a hydrophobic pocket on the Nav1.7 channel, contributing to the stability of the complex. nih.govnih.gov

These predictions provide a structural basis for the toxin's mechanism and guide further studies, such as site-directed mutagenesis, to validate the importance of these specific residues.

Huwentoxin-IV ResidueNav1.7 ResidueInteraction TypeReference
Lys-27Glu-818Salt Bridge nih.gov
Lys-32Glu-811Salt Bridge nih.gov
Arg-26Glu-760Salt Bridge nih.gov
Trp-30Ala-766, Ile-767, Leu-770, Leu-812Hydrophobic Interaction nih.gov
Phe-6Nav1.7 GrooveHydrophobic Interaction nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By applying force fields based on the principles of physics, MD simulations can model the behavior of the Huwentoxin-IV and Nav1.7 complex in a simulated physiological environment. This technique provides insights into the stability of the binding pose predicted by molecular docking, the flexibility of the toxin and channel, and the dynamics of their interactions.

Biochemical and Biophysical Assays

Experimental assays are essential for validating computational models and quantifying the binding affinity and kinetics of this compound and its parent compound. These techniques measure the direct interaction between the toxin and its target or model systems.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive method used to study receptor-ligand interactions. In this technique, a version of Huwentoxin-IV is labeled with a radioactive isotope (e.g., Iodine-125 to create ¹²⁵I-HwTX-IV) and incubated with cells or membranes expressing the target channel. The amount of radioactivity bound to the target is measured to determine binding affinity (Kd) and receptor density (Bmax).

Competition binding assays, where the radiolabeled toxin competes with unlabeled Huwentoxin-IV or its mutants, are used to determine the binding affinity (Ki) of the unlabeled compounds. These assays have been instrumental in quantifying the binding of Huwentoxin-IV to Nav1.7 and Nav1.2. nih.gov For example, studies using ¹²⁵I-HwTX-IV with cells expressing Nav1.7 or Nav1.2 have allowed for the determination of inhibition constants (pKi values) for a large library of toxin mutants, providing a detailed structure-activity relationship (SAR) map. nih.gov

CompoundTargetAssay TypeMeasured Value (pKi)Reference
Huwentoxin-IVNav1.7Competition Binding7.4 ± 0.03 nih.gov
Huwentoxin-IVNav1.2Competition Binding7.6 ± 0.08 nih.gov

Fluorescence-Based Binding Assays (e.g., Fluorescence Polarization, FRET)

Fluorescence-based assays utilize changes in fluorescent properties to monitor binding events. For this compound, the extrinsic Cy5 fluorophore allows for direct visualization of binding to cells expressing Nav1.7 using techniques like confocal laser scanning microscopy.

Another powerful technique involves leveraging the intrinsic fluorescence of tryptophan residues within the peptide. The fluorescence emission spectrum of tryptophan is sensitive to its local environment. When a tryptophan residue moves from a polar aqueous environment to a nonpolar environment, such as the interior of a lipid membrane, its fluorescence emission spectrum typically shifts to a shorter wavelength (a "blue shift"). This principle has been used to study the interaction of Huwentoxin-IV analogues with lipid vesicles. uq.edu.au For example, an engineered analogue, gHwTx-IV, which has increased potency, displays a significant blue shift upon titration with lipid vesicles, indicating that its tryptophan residues insert into the lipid bilayer. In contrast, the wild-type Huwentoxin-IV shows no such shift, suggesting it has a much weaker affinity for the membrane. uq.edu.au This method provides direct evidence for the role of membrane partitioning in the toxin's mechanism.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. In a typical SPR experiment, a receptor (e.g., a model lipid membrane) is immobilized on a sensor chip, and the ligand (e.g., Huwentoxin-IV) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound ligand. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

SPR has been employed in Huwentoxin-IV research as a key biophysical technique to characterize and compare the membrane-binding affinities of the wild-type toxin and its engineered analogues. nih.govresearchgate.net These studies have helped to establish a correlation between the toxin's affinity for lipid membranes and its inhibitory potency at the Nav1.7 channel, supporting the hypothesis that interaction with the lipid bilayer is an important step in the toxin's mechanism of action. nih.gov

Small Unilamellar Vesicle (SUV) Binding Assays

Small unilamellar vesicles (SUVs) are spherical lipid bilayer structures, typically 20-100 nm in diameter, that serve as simple models for cell membranes. nih.gov Binding assays using SUVs, or their larger counterparts Large Unilamellar Vesicles (LUVs), are fundamental to studying the interactions of peptides like Huwentoxin-IV with lipids.

These assays are crucial for investigating the concept of a three-way interaction between the toxin, the ion channel, and the surrounding lipid membrane. nih.govfrontiersin.org The intrinsic tryptophan fluorescence assay described previously is a prime example of a vesicle-based binding assay used in Huwentoxin-IV research. uq.edu.au By incubating the peptide with LUVs of varying lipid composition (e.g., neutral versus anionic), researchers can assess the peptide's affinity for different membrane types. Studies have shown that wild-type Huwentoxin-IV has a weak affinity for model lipid membranes, while engineered analogues with increased potency also exhibit significantly stronger binding to lipid vesicles. nih.govnih.gov These findings underscore the importance of the lipid bilayer in concentrating the toxin near the channel, thereby enhancing its effective local concentration and inhibitory activity. nih.gov

Molecular Biology and Genetic Engineering

Molecular biology and genetic engineering approaches are fundamental to the study and application of this compound. These techniques enable the production of the peptide component, Huwentoxin-IV (HwTx-IV), and allow for modifications to its structure to investigate its function and enhance its properties.

Recombinant Peptide Production

To obtain the quantities of HwTx-IV necessary for research and potential therapeutic development, recombinant production methods are a valuable alternative to direct isolation from spider venom or chemical synthesis plos.org. One established strategy involves expressing the peptide in a bacterial system, such as Escherichia coli.

Huwentoxin-IV is a member of the inhibitory cystine knot (ICK) peptide family, characterized by a compact structure stabilized by three disulfide bonds plos.orgplos.orgnih.gov. Ensuring the correct formation of these bonds is a major challenge in recombinant production. To overcome this, specialized E. coli strains like SHuffle T7 Express lysY, which are engineered to promote disulfide bond formation in the cytoplasm, have been successfully used plos.orgplos.orgnih.gov.

In a common production workflow, HwTx-IV is expressed as a fusion protein with a highly soluble partner, such as a small ubiquitin-related modifier (SUMO) tag plos.orgnih.gov. This fusion protein can be purified from the cell lysate using methods like immobilized metal affinity chromatography (IMAC) plos.orgnih.gov. Following purification, the SUMO tag is proteolytically cleaved to release the HwTx-IV peptide, which is then further purified to homogeneity plos.orgnih.gov.

It is important to note that native HwTx-IV has a C-terminally amidated structure, whereas recombinant production in bacteria typically yields a peptide with a C-terminal acid (HwTx-IV(acid)) plos.orgplos.orgnih.gov. This modification can impact the peptide's potency; HwTx-IV(acid) has been shown to be approximately 50-fold less potent on Nav1.7 compared to the amidated native form plos.orgplos.orgnih.gov. Researchers have found that extending the peptide with a C-terminal glycine (B1666218) can partially restore the potency lost by the absence of amidation plos.orgnih.gov.

Table 2: Comparison of Native and Recombinant Huwentoxin-IV

Peptide Form C-Terminus Production Method Relative Potency on Nav1.7 Reference
HwTx-IV(amide) Amidated Native (Venom) / Chemical Synthesis High (IC₅₀ ≈ 11-26 nM) plos.orgnih.govsmartox-biotech.com
HwTx-IV(acid) Carboxylic Acid Recombinant (E. coli) Lower (IC₅₀ ≈ 463-727 nM) plos.orgplos.orgnih.gov

| HwTx-IVG36(acid) | Glycine-extended acid | Recombinant (E. coli) | Intermediate (IC₅₀ ≈ 190 nM) | plos.orgplos.orgnih.gov |

Advanced Imaging Techniques

The conjugation of HwTx-IV to the Cy5 fluorophore enables the use of advanced imaging techniques to study the distribution of its target ion channels in cells and tissues.

Confocal Fluorescence Microscopy

Confocal fluorescence microscopy is a high-resolution optical imaging technique that allows for the creation of sharp, detailed images of a specimen by eliminating out-of-focus light univpm.itmdpi.com. In the context of Cy5-HwTx-IV research, this method is instrumental for visualizing the precise location of the peptide's binding sites on cells.

Researchers have used confocal laser scanning microscopy to confirm the localization of the hNav1.7 channel at the plasma membranes of cells labeled with Cy5-HwTx-IV nih.gov. This provides direct visual evidence that the fluorescent probe binds to its target on the cell surface. The technique is sensitive enough to distinguish between cell types with different levels of target expression. For example, studies have shown specific labeling of metastatic non-small cell lung cancer (NSCLC) cells that overexpress hNav1.7, while non-metastatic or healthy lung cells with low or no expression show minimal fluorescence nih.gov.

Flow Cytometry for Cell-Based Assays

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles or cells as they pass one by one through a laser beam. When applied to Cy5-HwTx-IV, it can be used for quantitative cell-based assays.

While specific published studies detailing the use of Cy5-HwTx-IV in flow cytometry are limited, the methodology is well-suited for this application. Cells incubated with Cy5-HwTx-IV could be analyzed to quantify the percentage of cells that express the target channel. The intensity of the Cy5 fluorescence signal from each cell would be proportional to the number of binding sites, allowing for the characterization of heterogeneous cell populations based on channel expression levels. This approach could be used to sort and isolate cells with high or low channel expression for further study. General cell-based assays measured by flow cytometry include cell viability, proliferation, and cytotoxicity elsevierpure.combiocompare.com.

Near-Infrared Fluorescence Imaging

The Cy5 fluorophore attached to HwTx-IV emits light in the far-red to near-infrared (NIR) region of the electromagnetic spectrum (emission maximum ~670 nm) evidentscientific.com. Imaging within the NIR window (typically 650-900 nm) offers significant advantages for biological studies scienceopen.com. This is because endogenous molecules in biological tissues, such as hemoglobin and water, have lower absorption and autofluorescence in this spectral range, leading to deeper photon penetration and higher signal-to-background ratios scienceopen.comarxiv.org.

Cy5-HwTx-IV is therefore a promising probe for NIR fluorescence imaging, enabling the detection of cells that overexpress its target channel, such as certain types of cancer cells nih.govnih.gov. The ability to visualize these cells with high contrast makes Cy5-HwTx-IV a valuable tool for preclinical research, potentially aiding in diagnostics and the characterization of disease states associated with Nav1.7 overexpression nih.gov.

Table 3: Compound Names

Compound Name Abbreviation
This compound Cy5-HwTx-IV
Huwentoxin-IV HwTx-IV
Human Embryonic Kidney 293 HEK293
Small Ubiquitin-related Modifier SUMO
Human voltage-gated sodium channel subtype 1.7 hNav1.7

Chemical Synthesis Techniques

The creation of this compound is a multi-step process that begins with the chemical synthesis of the Huwentoxin-IV (HWTX-IV) peptide, a 35-amino acid neurotoxin containing three disulfide bridges. Following the successful assembly and folding of the peptide, a cyanine (B1664457) 5 (Cy5) fluorophore is covalently attached.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing the Huwentoxin-IV peptide backbone. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. bachem.com The use of a solid support simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing after each step. bachem.com

The most common strategy employed for SPPS is the Fmoc/tBu approach. In this method:

Resin and Linker Selection: The synthesis begins with a solid support resin (e.g., polystyrene-based) functionalized with a linker molecule. The choice of linker is critical as it dictates the conditions required for the final cleavage of the peptide from the resin and determines the C-terminal functionality (acid or amide). beilstein-journals.org

Chain Elongation: The peptide is assembled from the C-terminus to the N-terminus. Each cycle of amino acid addition involves two key steps:

Deprotection: The temporary Nα-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), to expose a free amine. rsc.org

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin. This reagent facilitates the formation of a peptide bond between the free amine of the growing chain and the carboxylic acid of the new amino acid. rsc.org

Cleavage and Deprotection: Once the full 35-amino acid sequence is assembled, the peptide is cleaved from the resin. This is typically achieved using a strong acid cocktail, most commonly trifluoroacetic acid (TFA), which also simultaneously removes the permanent acid-labile protecting groups from the amino acid side chains. rsc.org

For a cysteine-rich peptide like HWTX-IV, careful management of cysteine side-chain protection is crucial to ensure correct disulfide bridge formation during the subsequent oxidative folding step. Analysis of synthetic HWTX-IV has confirmed that peptides produced via SPPS are properly folded and exhibit the same biological activity as the native toxin. nih.gov

The NCL reaction proceeds in two steps:

Transthioesterification: An unprotected peptide containing an N-terminal cysteine residue reacts with a second peptide fragment that has a C-terminal thioester. This initial reaction is reversible and forms a new thioester-linked intermediate. wikipedia.org

S-N Acyl Shift: The intermediate undergoes a rapid and irreversible intramolecular rearrangement, where the cysteine's amine group attacks the thioester carbonyl. This S-to-N acyl shift results in the formation of a stable, native peptide bond at the ligation site. wikipedia.org

A key advantage of NCL is its high specificity; the reaction occurs exclusively between an N-terminal cysteine and a C-terminal thioester, even in the presence of internal cysteine residues or other functional groups. nih.gov While direct application to HWTX-IV synthesis is not extensively documented in available literature, NCL represents a highly viable and strategic alternative to full-length SPPS for constructing this and other complex spider venom peptides.

To generate this compound, the fluorescent Cy5 dye must be covalently attached to the synthesized HWTX-IV peptide. Click chemistry provides a highly efficient and specific method for this conjugation. sb-peptide.com The most widely used click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a bioorthogonal reaction that joins a molecule containing an azide (B81097) group with another containing a terminal alkyne. rsc.org

The process for labeling HWTX-IV with Cy5 via click chemistry involves:

Peptide Functionalization: During SPPS, a modified amino acid containing either an azide or an alkyne functional group is incorporated at a specific position in the peptide sequence. This position is chosen to minimize interference with the toxin's biological activity.

Dye Preparation: A derivative of the Cy5 fluorophore containing the corresponding reactive partner (alkyne or azide) is obtained. For example, Cy5-azide is a common commercially available reagent used for this purpose. nih.gov

Conjugation Reaction: The functionalized HWTX-IV peptide and the Cy5 derivative are mixed in an aqueous buffer, and the reaction is initiated by the addition of a copper(I) catalyst. The azide and alkyne groups "click" together to form a stable triazole ring, covalently linking the dye to the peptide with high efficiency and specificity. sb-peptide.comnih.gov

This approach allows for precise, site-specific labeling of the peptide under mild conditions, yielding the final this compound probe. lifetein.com

Technique Role in this compound Synthesis Key Features
Solid-Phase Peptide Synthesis (SPPS) Synthesis of the 35-amino acid Huwentoxin-IV peptide backbone.Stepwise C-to-N terminal synthesis on an insoluble resin; simplifies purification.
Native Chemical Ligation (NCL) Alternative strategy involving the joining of smaller, pre-synthesized peptide fragments.Highly chemoselective reaction between an N-terminal Cys and a C-terminal thioester; useful for complex, cysteine-rich peptides.
Click Chemistry (CuAAC) Covalent attachment of the Cy5 fluorophore to the synthesized Huwentoxin-IV peptide.Bioorthogonal, highly efficient, and specific reaction between an azide and an alkyne; allows for precise labeling under mild conditions.

Mass Spectrometry for Peptide Characterization and Interacting Protein Identification

Mass spectrometry (MS) is an indispensable analytical tool in this compound research, serving two critical functions: first, to verify the identity and purity of the synthesized molecule, and second, to identify the biological targets with which it interacts. nih.govspringernature.com

Interacting Protein Identification: A primary application of this compound is to serve as a probe to identify its binding partners in a biological system. Mass spectrometry is the core technology for identifying these unknown proteins. nih.gov A common workflow involves:

Affinity Purification: The Cy5-HWTX-IV probe (or an analog like biotinylated HWTX-IV) is incubated with a complex biological sample, such as a cell lysate or tissue extract. nih.gov The toxin binds to its target protein(s).

Complex Isolation: The toxin-protein complex is isolated from the mixture.

Protein Separation: The isolated proteins are separated, typically by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Digestion and Analysis: The protein bands of interest are excised from the gel and digested into smaller peptide fragments using a protease like trypsin. This mixture of smaller peptides is then analyzed by tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

Protein Identification: In the mass spectrometer, the peptide fragments are ionized, separated, and fragmented again. The resulting fragmentation patterns (MS/MS spectra) provide sequence information for each peptide. This data is then used to search protein sequence databases to identify the proteins from which the peptides originated. nih.gov

Using this strategy, studies with tagged Huwentoxin-IV on rat neuromuscular junction preparations have identified several potential interacting proteins, many of which are involved in ion transport. nih.gov

Accession Number (UniProt) Protein Name Function
P35498Voltage-dependent P/Q-type calcium channel subunit alpha-1APore-forming subunit of a voltage-gated calcium channel.
Q62696Ryanodine receptor 2Forms a calcium release channel in the sarcoplasmic reticulum.
P15389Sodium/potassium-transporting ATPase subunit alpha-1Catalytic component of the Na+/K+ pump, maintaining ion gradients.
P13637Glutamate receptor ionotropic, NMDA 1Subunit of the NMDA receptor, a ligand-gated ion channel.
P30535Anion exchange protein 2Mediates the exchange of chloride and bicarbonate across cell membranes.

Q & A

Q. How can researchers ensure reproducibility of this compound studies in light of batch-to-batch variability?

  • Methodological Answer : Document synthesis and purification protocols rigorously (e.g., HPLC retention times, MALDI-TOF spectra). Share raw data and analysis pipelines via repositories like Zenodo. Adhere to ’s guidelines on experimental documentation and team task distribution .

Q. What ethical guidelines apply to studies using this compound in animal models of chronic pain?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical studies, including randomization, blinding, and sample size justification. Use evidence-based endpoints (e.g., mechanical allodynia thresholds) to minimize unnecessary suffering. Reference ’s framework for ethical participant selection and data transparency .

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